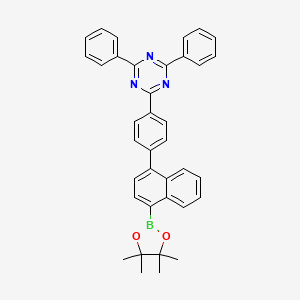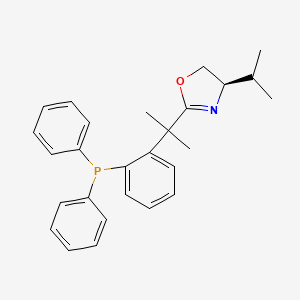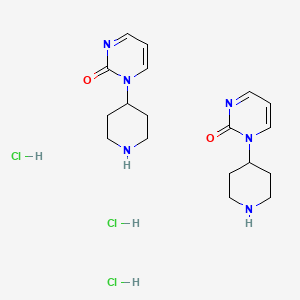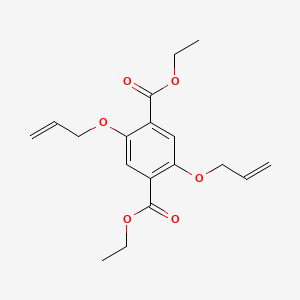![molecular formula C19H18BrN3S3 B8247920 4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)
4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a complex organic compound that belongs to the class of thiadiazolo[3,4-c]pyridines
Métodos De Preparación
The synthesis of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves multiple steps. One common synthetic route starts with the bromination of 3,4-diaminopyridine using hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to further reactions to introduce the thiadiazole and bithiophene moieties . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Análisis De Reacciones Químicas
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles such as alcohols, amines, and thiols.
Cross-Coupling Reactions: It can participate in Buchwald-Hartwig cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions are typically substituted thiadiazolo[3,4-c]pyridine derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of OFETs and OPVs due to its strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels.
Material Science: The compound is explored for its potential in creating new organic materials with desirable electronic properties.
Biological Research: Derivatives of this compound are studied for their potential biological activities and as building blocks for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine in organic electronics involves its role as an electron acceptor in donor-acceptor systems. The compound’s molecular structure allows for efficient charge transfer and separation, which is crucial for the performance of OFETs and OPVs . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels, which are optimized for charge injection and extraction .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine include:
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound is also used in organic electronics and has similar electron-deficient properties.
4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine: Known for its liquid crystalline properties and applications in device fabrication.
The uniqueness of 4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine lies in its specific structural features that enhance its performance in electronic applications, such as the presence of the hexyl and bithiophene groups which contribute to its stability and electronic properties.
Propiedades
IUPAC Name |
4-bromo-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3S3/c1-2-3-4-5-6-12-7-8-15(24-12)16-10-9-14(25-16)13-11-21-19(20)18-17(13)22-26-23-18/h7-11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDLMXGCGLJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B8247837.png)
![bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine](/img/structure/B8247841.png)

![2'-Bromo-9,9'-spirobi[fluoren]-2-ol](/img/structure/B8247853.png)


![5-[3-(3,5-dicarboxyphenyl)-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8247874.png)







